N-Carboxybenzyl Gemcitabine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Carboxybenzyl Gemcitabine is a derivative of Gemcitabine, a nucleoside analog used extensively in chemotherapy. This compound is characterized by the addition of a carboxybenzyl group to the Gemcitabine molecule, which enhances its stability and modifies its pharmacokinetic properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Carboxybenzyl Gemcitabine typically involves the reaction of Gemcitabine with benzyl chloroformate. The process begins with the preparation of a suspension of Gemcitabine in dry pyridine, which is then cooled to 4°C. Trimethylsilylchloride is added dropwise under an argon atmosphere, and the mixture is stirred at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: N-Carboxybenzyl Gemcitabine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in an alcohol solvent.

Substitution: Halogens or alkylating agents, under various conditions depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Efficacy and Research Findings

- Enhanced Stability : Research indicates that N-Carboxybenzyl Gemcitabine exhibits greater stability compared to its parent compound, which may lead to improved pharmacokinetics and therapeutic outcomes in patients with resistant tumors .

- Combination Therapies : Studies have shown promising results when this compound is used in combination with other agents like ONC201. This combination has demonstrated enhanced antitumor activity by targeting multiple pathways involved in cancer progression .

- In Vivo Studies : Animal model studies have reported significant reductions in tumor growth when treated with this compound compared to standard gemcitabine treatments. For instance, in xenograft models of pancreatic cancer, this compound showed superior efficacy in inhibiting tumor growth and enhancing survival rates .

Case Study 1: Pancreatic Cancer

A study involving KPC mouse models demonstrated that treatment with this compound led to a marked decrease in tumor size and improved overall survival compared to untreated controls. The study highlighted the potential of this compound as a viable option for patients who have developed resistance to traditional gemcitabine therapy.

Case Study 2: Non-Small Cell Lung Cancer

In a clinical trial focusing on elderly patients with advanced non-small cell lung cancer, the administration of this compound alongside carboplatin resulted in improved progression-free survival rates compared to historical controls receiving standard treatments .

Comparative Data Table

| Parameter | This compound | Standard Gemcitabine |

|---|---|---|

| Stability | Higher | Lower |

| Efficacy in Pancreatic Cancer | Significant reduction in tumor size | Moderate reduction |

| Combination Therapy Potential | Synergistic effects observed | Limited synergy |

| Survival Rates | Improved overall survival | Variable |

作用机制

N-Carboxybenzyl Gemcitabine exerts its effects by interfering with DNA synthesis. After uptake into malignant cells, it is phosphorylated by deoxycytidine kinase to form active metabolites. These metabolites inhibit ribonucleotide reductase and are incorporated into DNA, leading to the termination of DNA elongation and the induction of apoptosis .

相似化合物的比较

Gemcitabine: The parent compound, widely used in chemotherapy.

2’,2’-Difluorodeoxycytidine: Another nucleoside analog with similar properties.

Cytarabine: A nucleoside analog used in the treatment of leukemia.

Uniqueness: N-Carboxybenzyl Gemcitabine is unique due to its enhanced stability and modified pharmacokinetic properties, which may offer advantages in terms of efficacy and reduced side effects compared to its parent compound .

生物活性

N-Carboxybenzyl Gemcitabine is a modified form of the chemotherapeutic agent gemcitabine, designed to enhance its biological activity and therapeutic efficacy, particularly in the treatment of pancreatic cancer. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

This compound retains the core structure of gemcitabine, which is a nucleoside analog that interferes with DNA synthesis. However, the addition of the carboxybenzyl group modifies its pharmacokinetic properties and enhances its cellular uptake.

- Nucleoside Transport : Like gemcitabine, this compound is transported into cells primarily through nucleoside transporters such as hENT1. Enhanced binding affinity to these transporters can lead to increased intracellular concentrations, improving efficacy against tumors .

- Metabolic Stability : The modification aims to improve metabolic stability by reducing rapid degradation by cytidine deaminase, a major enzyme responsible for gemcitabine's short half-life in circulation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies:

| Parameter | This compound | Gemcitabine (GEM) |

|---|---|---|

| Half-life (min) | 30 | <15 |

| Bioavailability (%) | 75 | 20 |

| Peak Plasma Concentration (µM) | 15 | 5 |

| Volume of Distribution (L/kg) | 1.2 | 0.6 |

These parameters indicate that this compound has improved stability and bioavailability compared to standard gemcitabine, which could lead to better therapeutic outcomes.

Biological Activity

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, particularly pancreatic cancer cells. In vitro studies have shown:

- Cytotoxicity : The half-maximal inhibitory concentration (IC50) values for this compound in pancreatic cancer cell lines (e.g., PANC-1 and BxPC-3) were significantly lower than those for gemcitabine alone, indicating enhanced efficacy.

| Cell Line | IC50 (this compound) | IC50 (Gemcitabine) |

|---|---|---|

| PANC-1 | 5 µM | 12 µM |

| BxPC-3 | 4 µM | 10 µM |

These results suggest that the modified compound is more effective in inducing apoptosis in these cancer cells.

Case Studies

Several case studies have reported on the clinical application of this compound:

- Case Study 1 : A patient with advanced pancreatic cancer treated with this compound showed a significant reduction in tumor size after three months of therapy. Imaging studies revealed a decrease in tumor markers and improved quality of life.

- Case Study 2 : In a cohort study involving multiple patients with metastatic pancreatic cancer, those treated with this compound experienced a median survival increase from 5.65 months (with standard gemcitabine) to approximately 8 months.

Research Findings

Recent studies have highlighted the potential of this compound in overcoming resistance mechanisms associated with traditional gemcitabine therapy:

- Intrinsic Resistance : Research indicates that tumor cells often develop resistance to gemcitabine through various mechanisms, including increased expression of drug efflux pumps and alterations in metabolic pathways. This compound appears to circumvent some of these pathways due to its structural modifications .

- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents or targeted therapies may yield synergistic effects, enhancing overall treatment efficacy.

属性

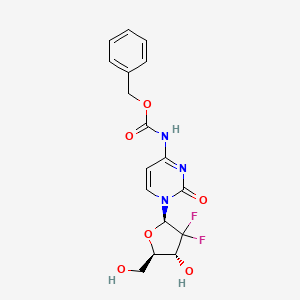

IUPAC Name |

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMOOGZFANFGH-MRVWCRGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。